

# Soxataltinib vs other kinase inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Soxataltinib

Cat. No.: B15580951

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An objective comparison of kinase inhibitors is essential for researchers and drug development professionals to make informed decisions. As information on "**Soxataltinib**" is not publicly available, this guide provides a comparative analysis of a well-established class of kinase inhibitors: Fibroblast Growth Factor Receptor (FGFR) inhibitors. This comparison will focus on Erdafitinib, Infigratinib, and Pemigatinib, for which there is substantial clinical data.

## Overview of FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in cell proliferation, survival, migration, and angiogenesis.<sup>[1]</sup> Dysregulation of FGFR signaling, through mutations, fusions, or amplifications, is implicated in the pathogenesis of various cancers.<sup>[1][2]</sup> FGFR inhibitors are a class of targeted therapies designed to block the activity of these receptors.

## Comparative Efficacy of FGFR Inhibitors

The clinical efficacy of Erdafitinib, Infigratinib, and Pemigatinib has been evaluated in several clinical trials, primarily in patients with urothelial carcinoma and cholangiocarcinoma harboring FGFR alterations. The following table summarizes key performance data from these studies.

Kinase Inhibitor	Indication	Key FGFR Alterations	Objective Response Rate (ORR)	Median Progression-Free Survival (mPFS)	Clinical Trial (Identifier)
Erdafitinib	Urothelial Carcinoma	FGFR3 mutations, FGFR2/3 fusions	40% (49% in FGFR-mutated, 16% in FGFR-fusion)	Not Reported in Snippet	Phase II (NCT03390504 referenced in THOR study)[2][3]
Infigratinib	Urothelial Carcinoma	FGFR3-altered	25%	3.7 months	Not Specified in Snippet[2]
Cholangiocarcinoma	FGFR2 fusions	31%	5.8 months	Phase II (NCT02150967)[1]	
Pemigatinib	Urothelial Carcinoma	FGFR3-altered	21%	4.1 months	Not Specified in Snippet[2]
Cholangiocarcinoma	FGFR2 fusions	35.5%	6.9 months	Phase II (FIGHT-202, NCT02924376)[1]	

## Experimental Protocols

The data presented above is derived from clinical trials with specific methodologies. Understanding these protocols is crucial for interpreting the results.

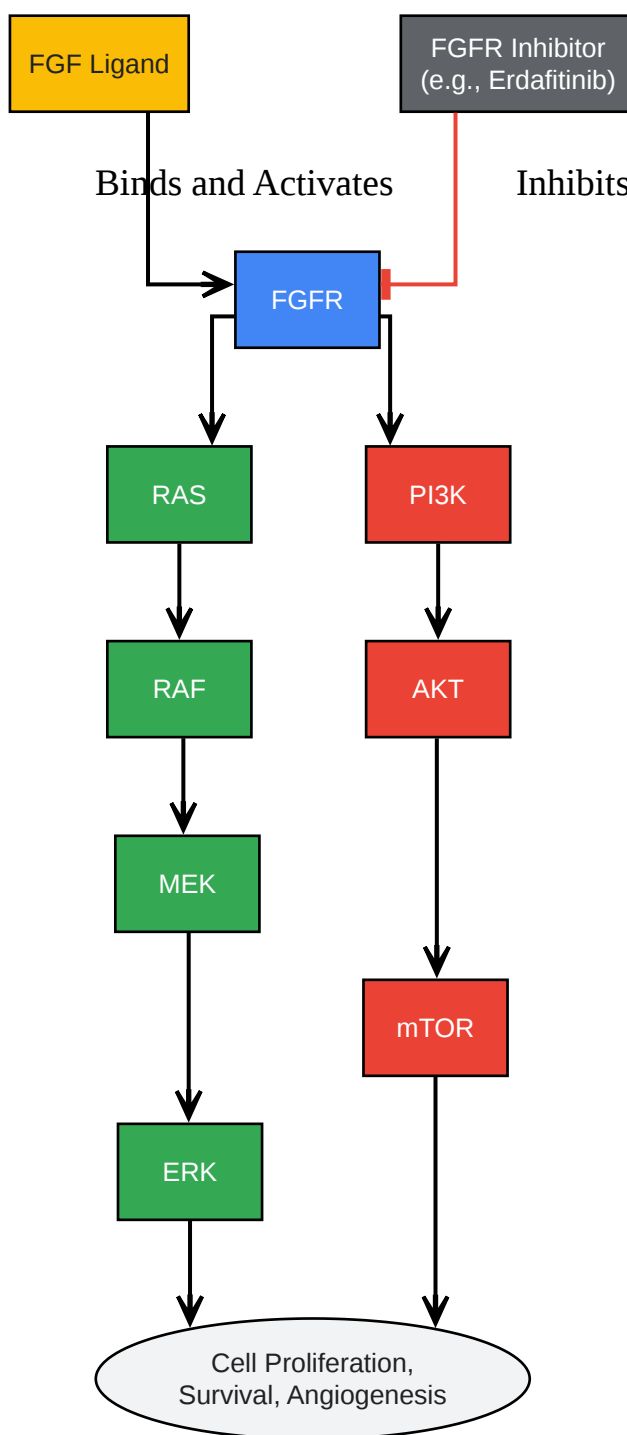
### General Clinical Trial Protocol for FGFR Inhibitors (Representative)

A common study design for evaluating FGFR inhibitors involves a multi-center, open-label, single-arm Phase II clinical trial. Key aspects of such a protocol include:

- **Patient Population:** Patients with locally advanced or metastatic disease (e.g., urothelial carcinoma, cholangiocarcinoma) who have progressed on prior lines of therapy. A critical inclusion criterion is the presence of specific FGFR gene alterations (mutations or fusions), confirmed by a central laboratory.
- **Treatment:** Patients receive the investigational FGFR inhibitor orally, typically in continuous daily doses. Dose adjustments may be permitted based on tolerability.
- **Endpoints:**
  - **Primary Endpoint:** Objective Response Rate (ORR), defined as the proportion of patients with a complete or partial response as per Response Evaluation Criteria in Solid Tumors (RECIST).
  - **Secondary Endpoints:** Progression-Free Survival (PFS), Duration of Response (DoR), and Overall Survival (OS).
- **Assessments:** Tumor assessments are performed at baseline and at regular intervals (e.g., every 8 weeks) using imaging techniques such as CT or MRI. Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

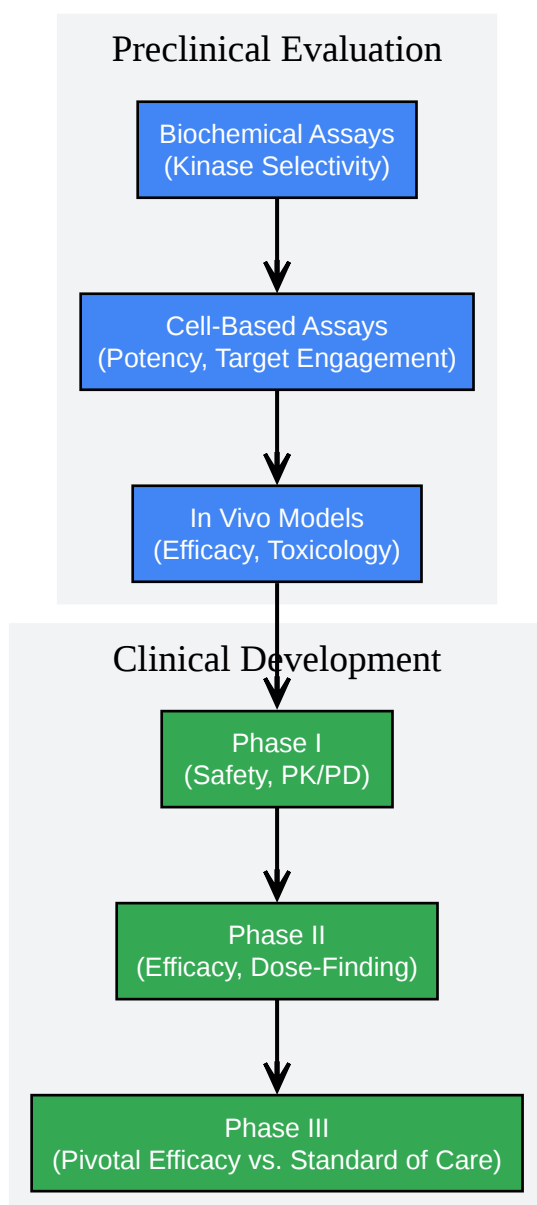
## Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental processes can aid in understanding the mechanism of action and evaluation of these inhibitors.



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Caption: Simplified FGFR signaling pathway and the point of intervention for FGFR inhibitors.



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Caption: A representative workflow for the development and evaluation of a kinase inhibitor.

## Conclusion

Erdafitinib, Infigratinib, and Pemigatinib have demonstrated meaningful clinical activity in patients with FGFR-altered tumors, particularly in urothelial carcinoma and cholangiocarcinoma. While cross-trial comparisons should be made with caution due to differences in patient populations and study designs, the available data provides a valuable

framework for understanding their relative performance. The development of these targeted therapies highlights the importance of patient selection based on molecular profiling to maximize clinical benefit. Future research will likely focus on overcoming resistance mechanisms and exploring combination therapies to further improve patient outcomes.[4]

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## References

- 1. FGFR inhibitors in cholangiocarcinoma: what's now and what's next? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erdafitinib vs Chemotherapy in Patients With Advanced or Metastatic Urothelial Cancer With Select FGFR Alterations: Subgroups From the Phase 3 THOR Study - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 4. m.youtube.com [m.youtube.com]
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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)